
Vonafexor
Vue d'ensemble
Description
This compound is known for its high selectivity towards the farnesoid X receptor compared to other nuclear receptors and does not exhibit any activity on the bile acid receptor TGR5 . Vonafexor has been investigated for its potential therapeutic effects in various diseases, including chronic kidney disease, Alport syndrome, and non-alcoholic steatohepatitis .
Méthodes De Préparation
The synthesis of Vonafexor involves multiple steps, starting from the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:
Formation of the benzofuran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the piperazine moiety: The piperazine ring is attached via nucleophilic substitution reactions.
Chlorination: Chlorine atoms are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
Vonafexor undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups present in this compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Therapeutic Applications in NASH
Overview of NASH
Non-alcoholic steatohepatitis (NASH) is characterized by fat accumulation in the liver, leading to inflammation and potential fibrosis. It has become a significant global health concern due to its association with chronic liver disease.
Clinical Trials and Efficacy
The phase IIa LIVIFY trial investigated the safety and efficacy of vonafexor in patients with suspected fibrotic NASH. Key findings from this trial include:
-
Liver Fat Reduction :
- This compound demonstrated a significant reduction in liver fat content (LFC) as measured by MRI-proton density fat fraction.
- Patients receiving this compound 100 mg once daily showed a mean absolute change in LFC of -6.3%, while those on 200 mg once daily had a change of -5.4%, compared to -2.3% in the placebo group (p < 0.012) .
- Improvement in Liver Enzymes :
- Renal Function Improvement :
Table: Summary of Key Findings from LIVIFY Trial
Parameter | This compound Group (100 mg QD) | This compound Group (200 mg QD) | Placebo Group |
---|---|---|---|
Absolute Change in LFC (%) | -6.3% | -5.4% | -2.3% |
Mean Reduction in GGT (%) | 42% | Not reported | 8% |
Improvement in eGFR (%) | 76% | Not reported | 66% |
Applications in Chronic Kidney Disease
Preclinical Studies
Preclinical investigations have indicated that this compound can significantly improve renal function and morphology in models of CKD and rare kidney diseases like Alport syndrome.
- In mouse models, this compound treatment led to improved kidney morphology and reduced interstitial fibrosis after just three weeks .
- The drug has shown promise in halting the progression of renal lesions and reducing inflammation compared to standard treatments like Losartan .
Clinical Studies
The ongoing Phase 2 ALPESTRIA-1 clinical study is evaluating the effects of this compound on renal function and biomarkers specifically in Alport syndrome patients, further establishing its potential role in treating kidney-related disorders .
Broader Implications and Future Directions
This compound's unique mechanism as an FXR agonist distinguishes it from other therapies, making it a candidate for further exploration not only in NASH but also for various conditions involving liver-kidney interactions.
- Chronic Hepatitis B : Preliminary studies suggest that this compound may reduce viral transcription activity in chronic hepatitis B patients, indicating its potential antiviral properties .
- Fatty Liver Disease : With rising incidences of fatty liver disease globally, this compound's ability to reduce liver fat content positions it as a critical therapeutic option .
Mécanisme D'action
Vonafexor exerts its effects by activating the farnesoid X receptor, a nuclear receptor mainly expressed in the liver, kidney, and gut. Upon activation, the farnesoid X receptor regulates the expression of genes involved in bile acid metabolism, inflammation, fibrosis, glucose, and lipid metabolism . This regulation leads to various therapeutic effects, including the reduction of liver fat, improvement of liver enzymes, and enhancement of renal function .
Comparaison Avec Des Composés Similaires
Vonafexor is unique among farnesoid X receptor agonists due to its non-steroidal, non-bile acid structure and high selectivity for the farnesoid X receptor. Similar compounds include:
Ocaliva (obeticholic acid): Another farnesoid X receptor agonist used in the treatment of primary biliary cholangitis.
Nidufexor: A farnesoid X receptor agonist investigated for its potential in treating non-alcoholic steatohepatitis.
This compound’s unique chemical structure and pharmacokinetic profile differentiate it from these compounds, potentially offering a better therapeutic index and fewer side effects .
Activité Biologique
Vonafexor (EYP001) is a synthetic, non-steroidal farnesoid X receptor (FXR) agonist that has garnered attention for its potential therapeutic applications in liver diseases, particularly non-alcoholic steatohepatitis (NASH) and chronic hepatitis B. This article delves into the biological activity of this compound, emphasizing its efficacy in clinical trials, mechanisms of action, and implications for future therapies.
FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, this compound modulates several metabolic pathways that can lead to beneficial effects in liver and kidney function:
- Lipid Metabolism : FXR activation enhances fatty acid oxidation and reduces liver fat accumulation.
- Glucose Homeostasis : It improves insulin sensitivity and reduces gluconeogenesis, potentially benefiting metabolic disorders associated with NASH.
- Anti-inflammatory Effects : this compound has shown anti-inflammatory properties that may mitigate liver fibrosis and damage.
Clinical Trials and Efficacy
The most significant data on this compound comes from the Phase IIa LIVIFY trial, which investigated its effects on patients with suspected fibrotic NASH. The trial's design and key findings are summarized below:
Trial Design
- Participants : 120 patients with suspected fibrotic NASH.
- Randomization : Patients were assigned to receive either placebo or varying doses of this compound (100 mg twice daily, 200 mg once daily, or 400 mg once daily).
- Duration : 12 weeks.
- Primary Endpoint : Reduction in liver fat content (LFC) measured via MRI-proton density fat fraction.
Key Findings
Treatment Group | Absolute Change in LFC (%) | Relative Change in LFC (%) | Weight Loss (%) | Improvement in Liver Enzymes |
---|---|---|---|---|
Placebo | -2.3 (±0.9) | - | - | - |
This compound 100 mg QD | -6.3 (±0.9) | -30.5 | - | Yes |
This compound 200 mg QD | -5.4 (±0.9) | -25.3 | - | Yes |
This compound 400 mg QD | Not specified | Not specified | Not specified | Not specified |
Note: Statistical significance was achieved for both this compound doses compared to placebo (p = 0.002 for 100 mg and p = 0.012 for 200 mg) .
Renal Function Improvements
One of the distinguishing features of this compound is its positive impact on renal function. In the LIVIFY trial, improvements in estimated glomerular filtration rate (eGFR) were observed in patients receiving this compound compared to those on placebo . This is particularly relevant given the high prevalence of chronic kidney disease (CKD) among NASH patients.
Side Effects and Tolerability
While this compound was generally well tolerated, mild to moderate pruritus was reported among participants, particularly at higher doses . The side effects were manageable and did not lead to discontinuation of therapy in most cases.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study A : A 54-year-old male with advanced NASH showed a significant reduction in liver fat content from baseline after 12 weeks on this compound 200 mg QD.
- Case Study B : A cohort of patients with concurrent CKD demonstrated improved renal parameters alongside reduced liver fat, supporting the drug's dual benefits .
Propriétés
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 | |
Record name | Vonafexor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONAFEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.